molecular formula C8H7N5S B1482507 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2097965-44-9

4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No. B1482507
CAS RN: 2097965-44-9
M. Wt: 205.24 g/mol
InChI Key: OKLRPXZXUXBUFM-UHFFFAOYSA-N
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Description

“4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole” is a chemical compound with the molecular formula C8H7N5S. It is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including 4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole, are synthesized and characterized for their potential in various applications. For instance, derivatives of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated for their antimicrobial activities and cytotoxicity. These studies involve comprehensive characterization using techniques like FTIR, NMR, and XRD (Hamed et al., 2020).

Antimicrobial Activity

  • The antimicrobial activity of pyrazole derivatives, closely related to this compound, has been a subject of research. Studies have shown that these compounds exhibit significant activity against various bacterial and fungal strains, demonstrating their potential in antimicrobial applications (Ashok et al., 2016).

Anti-Inflammatory and Analgesic Activities

  • Research into the anti-inflammatory and analgesic properties of pyrazole-based compounds has revealed their potential in medical applications. For example, compounds synthesized using 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde have shown promising results in analgesic and anti-inflammatory assays (Abdel-Wahab et al., 2012).

Anticancer Potential

  • The anticancer properties of pyrazole derivatives are being explored, with some compounds exhibiting promising results against various cancer cell lines. This research is crucial in the development of new anticancer drugs and therapies (Gomha et al., 2016).

Antioxidant Activities

  • The antioxidant activities of pyrazole-based compounds are being studied for their potential health benefits. Some compounds have shown antioxidant activity nearly equivalent to that of ascorbic acid, indicating their potential as antioxidants (El‐Mekabaty, 2015).

Structural Studies

  • Structural analysis and characterization of pyrazole derivatives are essential in understanding their properties and potential applications. Studies involve X-ray crystallography and spectral analysis to determine the molecular structure and properties of these compounds (Loh et al., 2013).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(azidomethyl)-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially leading to altered cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, altering their conformation and activity . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and metabolite levels, potentially leading to changes in overall metabolic activity . The specific pathways and enzymes involved can vary, but they often include those related to energy production and biosynthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function . The transport and distribution mechanisms are crucial for understanding the overall effects of this compound in biological systems.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization can influence the interactions of this compound with other biomolecules, thereby modulating its effects on cellular processes.

properties

IUPAC Name

4-(azidomethyl)-5-thiophen-3-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5S/c9-13-11-4-7-3-10-12-8(7)6-1-2-14-5-6/h1-3,5H,4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLRPXZXUXBUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NN2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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